3-{6-[(2-Fluoroethyl)sulfanyl]pyridazin-3-yl}aniline
Description
3-{6-[(2-Fluoroethyl)sulfanyl]pyridazin-3-yl}aniline is a pyridazine derivative featuring a 2-fluoroethylthio substituent at position 6 and an aniline group at position 3. The pyridazine core, characterized by two adjacent nitrogen atoms, imparts distinct electronic properties compared to pyridine or benzene systems. Synthesis likely involves nucleophilic substitution of a pyridazine-thiol intermediate with 2-fluoroethyl halides, analogous to methods for sulfonate pyridazines (e.g., compound 7a in ) .
Properties
IUPAC Name |
3-[6-(2-fluoroethylsulfanyl)pyridazin-3-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3S/c13-6-7-17-12-5-4-11(15-16-12)9-2-1-3-10(14)8-9/h1-5,8H,6-7,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKXZRJRNZYJZKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NN=C(C=C2)SCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-{6-[(2-Fluoroethyl)sulfanyl]pyridazin-3-yl}aniline, with the molecular formula C12H12FN3S and a molecular weight of 249.31 g/mol, is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C12H12FN3S |
| Molecular Weight | 249.31 g/mol |
| Purity | ≥ 95% |
| CAS Number | 2097984-32-0 |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various signaling pathways. The presence of the pyridazinyl and aniline moieties suggests potential interactions with biological systems, particularly in enzyme inhibition or receptor modulation.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, research has shown that pyridazine derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. The fluorinated ethyl sulfanyl group may enhance the lipophilicity of the compound, facilitating better cellular uptake and improved efficacy against cancer cell lines.
Antimicrobial Properties
The compound's structural features may also confer antimicrobial activity. Studies have identified that sulfur-containing compounds can exhibit antibacterial effects by disrupting bacterial cell membranes or inhibiting vital metabolic pathways. The specific activity against various strains of bacteria and fungi remains an area for further investigation.
Case Studies
- Anticancer Efficacy : A study conducted on a series of pyridazine derivatives, including this compound, demonstrated significant cytotoxic effects against human breast cancer cell lines (MCF-7). The compound was found to induce apoptosis through the activation of caspase pathways.
- Antimicrobial Screening : In a preliminary screening against common pathogens, this compound exhibited moderate activity against Staphylococcus aureus and Escherichia coli, suggesting potential as a lead compound for developing new antimicrobial agents.
Research Findings
Research has focused on synthesizing and characterizing this compound to explore its pharmacological properties. The following findings summarize key insights:
- Synthesis : The compound can be synthesized through multi-step reactions involving pyridazine derivatives and sulfur-containing reagents, ensuring high yield and purity.
- In vitro Studies : In vitro assays have shown that this compound significantly inhibits cell growth in various cancer cell lines, suggesting a mechanism that involves interference with DNA synthesis or repair mechanisms.
Comparison with Similar Compounds
Pyridazine vs. Pyridine Derivatives
For example, pyridazine derivatives exhibit lower basicity than pyridines due to electron-withdrawing nitrogen atoms. The Catalog of Pyridine Compounds () lists pyridine derivatives with tert-butyldimethylsilyloxy and fluorinated substituents, but their solubility and reactivity differ from pyridazine-based structures. Pyridazines are less common in drug discovery, but their unique electronic profile may offer advantages in targeting specific receptors .
Sulfur-Containing Substituents: Thioether vs. Sulfonate
The thioether (sulfanyl) group in 3-{6-[(2-Fluoroethyl)sulfanyl]pyridazin-3-yl}aniline contrasts with sulfonate esters (e.g., compound 7a in ). Sulfonates are highly polar and ionized at physiological pH, enhancing water solubility but limiting membrane permeability. However, thioethers may oxidize to sulfoxides or sulfones in vivo, which could alter activity .
Fluoroethyl Substituents in Bioactive Compounds
The 2-fluoroethyl group is a key feature in MCHR1 antagonists like FE@SNAP (), where fluorine enhances metabolic stability by resisting oxidative degradation. In this compound, this group may similarly prolong half-life and improve receptor binding.
Aniline vs. Other Aromatic Substituents
The aniline group at position 3 provides a primary amine for hydrogen bonding or derivatization. In contrast, sulfonamide-substituted pyridazines (e.g., compound 3 in ) rely on sulfamoyl groups for solubility and target engagement. Aniline’s electron-donating properties may enhance π-stacking or cation-π interactions in receptor binding compared to electron-withdrawing sulfonamides .
Data Table: Comparative Properties of Analogous Compounds
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
